3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline
Overview
Description
3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline is a synthetic compound that belongs to the family of aromatic amines. It has a molecular formula of C17H21NO2 and a molecular weight of 271.36 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a central aniline (benzenamine) group, with an ethoxy group and a methylphenoxyethyl group attached to it . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the molecule is studied.Scientific Research Applications
Synthesis and Analytical Applications
Synthesis Techniques : Studies have explored the synthesis of related aniline derivatives, highlighting methods such as high-pressure hydrolysis and reduction, addition reactions, and catalytic processes. These techniques are fundamental in producing high-purity aniline compounds for various applications (Wen Zi-qiang, 2007); (Z. Ying, 2004).
Photometric Determination : Certain aniline derivatives have been used as hydrogen donors in the photometric determination of hydrogen peroxide, indicating their potential in analytical chemistry (Katsumi Tamaoku et al., 1982).
Spectroscopic and Theoretical Studies
Spectroscopic Investigation : Spectroscopic techniques like FT-IR and UV-Vis have been employed to study the structure and properties of similar aniline compounds. These studies are crucial in understanding the molecular geometry and electronic behavior of these compounds (Ümit Ceylan et al., 2016).
Theoretical Calculations : Computational methodologies, such as HF and DFT calculations, have been applied to study the properties of aniline derivatives. These include investigations into electronic absorption spectra and harmonic vibrational frequencies, contributing significantly to the understanding of their molecular characteristics (Mirta Finazzi et al., 2003).
Chemical Reactions and Interactions
Reactivity Studies : Research has delved into the reactivity of aniline compounds with other chemicals, providing insights into possible synthesis routes for various derivatives and their potential applications in chemical synthesis (F. Al-Omran & A. El-Khair, 2013).
Mechanistic Investigations : Studies on the mechanisms of reactions involving aniline derivatives, such as reductive alkylation, are crucial for optimizing synthesis processes and understanding their behavior in different chemical environments (R. Zhang et al., 2000).
Future Directions
Properties
IUPAC Name |
3-ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-19-17-9-5-7-15(13-17)18-10-11-20-16-8-4-6-14(2)12-16/h4-9,12-13,18H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEZDGFMEKKMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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